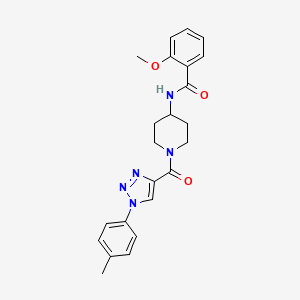
2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel synthetic derivative that incorporates a triazole moiety, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a complex structure that includes:
- A triazole ring , known for its diverse biological activities.
- A piperidine moiety , which is often associated with various pharmacological effects.
- A methoxy group that may enhance lipophilicity and biological activity.
The synthesis typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for constructing triazole derivatives due to its efficiency and mild reaction conditions.
Antimicrobial Activity
Recent studies have indicated that triazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound | 0.25 | Mycobacterium tuberculosis |
| Reference Compound | 0.03 | Staphylococcus aureus |
Antitumor Activity
Triazole derivatives have also been investigated for their antitumor potential. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The cytotoxicity of these compounds is often measured using IC50 values against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 15.31 | MCF-7 (Breast Cancer) |
| Compound B | 12.22 | HeLa (Cervical Cancer) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing the triazole ring often inhibit key enzymes involved in the biosynthesis of essential cellular components.
- Disruption of Membrane Integrity : Many triazoles disrupt bacterial membranes or interfere with cell signaling pathways.
Case Studies
In exploring the efficacy of similar compounds:
- Antitubercular Activity : A series of benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some showed promising results with IC50 values as low as 2.18 µM .
- Anticancer Studies : Research on triazole hybrids has revealed significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values below 20 µM .
特性
IUPAC Name |
2-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-7-9-18(10-8-16)28-15-20(25-26-28)23(30)27-13-11-17(12-14-27)24-22(29)19-5-3-4-6-21(19)31-2/h3-10,15,17H,11-14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWAKOTPWXYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














